2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is a synthetic compound with the molecular formula C8H12FNO2 and a molecular weight of 173.18 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an amino group attached to a heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules. The spirocyclic structure contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
- 6-Fluorospiro[3.3]heptane-2-carboxylic acid
- 2-Fluorospiro[3.3]heptane-2-carboxylic acid
Uniqueness
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a fluorine atom, an amino group, and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12FNO2 |
---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-5-1-7(2-5)3-8(10,4-7)6(11)12/h5H,1-4,10H2,(H,11,12) |
InChI Key |
FPWDIKNIHJVSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)N)F |
Origin of Product |
United States |
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